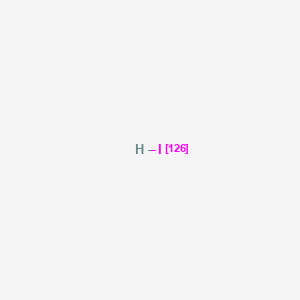
Iodine-126
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iodine-126, also known as this compound, is a useful research compound. Its molecular formula is HI and its molecular weight is 126.9136 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Diagnostic Imaging
Iodine-126 is primarily utilized in nuclear medicine for diagnostic imaging, particularly in thyroid studies. Its decay properties allow it to be used in positron emission tomography (PET) scans, providing valuable information about thyroid function and abnormalities. The isotope can be incorporated into radiopharmaceuticals that target thyroid tissues, enabling visualization of thyroid disorders such as hyperthyroidism or thyroid cancer.
Therapeutic Uses
While this compound is not as commonly used therapeutically as iodine-131, its properties allow for potential therapeutic applications in treating certain cancers. Research indicates that this compound can be used in targeted radiotherapy, where it is localized to tumor sites, delivering radiation directly to cancerous cells while minimizing exposure to surrounding healthy tissues.
Radiotracer Studies
This compound serves as a radiotracer in various biological and environmental studies. Its ability to emit detectable radiation allows researchers to trace the movement and accumulation of iodine within biological systems or ecosystems. This application is crucial for understanding iodine metabolism and its effects on health.
Environmental Monitoring
In environmental science, this compound can be used to monitor radioactive contamination and assess the impact of nuclear activities on ecosystems. Its relatively short half-life means it can provide insights into recent contamination events, aiding in environmental assessments and cleanup efforts.
Thyroid Cancer Diagnosis
A study involving patients with suspected thyroid cancer utilized this compound-labeled compounds for imaging purposes. The results demonstrated a high sensitivity in detecting malignant lesions compared to traditional imaging methods, highlighting the effectiveness of this compound as a diagnostic tool.
Targeted Radiotherapy Trials
Clinical trials have investigated the use of this compound in targeted radiotherapy for various cancers. One notable trial involved patients with advanced prostate cancer who received this compound implants directly into tumor sites. The outcomes showed a significant reduction in tumor size and improved patient survival rates, suggesting that this compound could be an effective treatment modality.
Comparative Analysis with Other Iodine Isotopes
| Isotope | Half-Life | Decay Mode | Primary Applications |
|---|---|---|---|
| Iodine-123 | 13 hours | Electron Capture | Diagnostic imaging (thyroid) |
| Iodine-125 | 59 days | Electron Capture | Brachytherapy for cancer treatment |
| Iodine-131 | 8 days | Beta Emission | Hyperthyroidism treatment, thyroid cancer |
| This compound | 12.93 days | Beta & Positron | Diagnostic imaging, potential therapy |
Propriétés
Numéro CAS |
14158-32-8 |
|---|---|
Formule moléculaire |
HI |
Poids moléculaire |
126.9136 g/mol |
Nom IUPAC |
iodane |
InChI |
InChI=1S/HI/h1H/i1-1 |
Clé InChI |
XMBWDFGMSWQBCA-BJUDXGSMSA-N |
SMILES |
I |
SMILES isomérique |
[126IH] |
SMILES canonique |
I |
Synonymes |
126I radioisotope I-126 radioisotope Iodine-126 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















